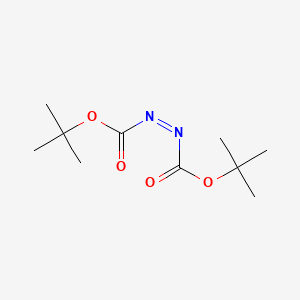![molecular formula C10H10N2O2S B12969431 Ethyl 5-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B12969431.png)
Ethyl 5-aminobenzo[d]thiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-aminobenzo[d]thiazole-2-carboxylate is a heterocyclic compound that features a benzothiazole ring fused with an amino group and an ethyl ester. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The benzothiazole moiety is known for its biological activity, making derivatives like this compound valuable in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-aminobenzo[d]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with ethyl 2-bromoacetate under basic conditions to form the benzothiazole ring. The reaction proceeds as follows:
Starting Materials: 2-aminothiophenol and ethyl 2-bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Cyclization: The nucleophilic attack of the amino group on the bromoacetate leads to the formation of the benzothiazole ring, followed by esterification to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste minimization, are critical aspects of the industrial process to make it economically viable and environmentally friendly.
化学反応の分析
Types of Reactions
Ethyl 5-aminobenzo[d]thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonylated benzothiazole derivatives.
科学的研究の応用
Ethyl 5-aminobenzo[d]thiazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to the biological activity of the benzothiazole ring.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. The compound’s structure allows for modifications that can enhance its pharmacological profile.
Industry: Utilized in the development of dyes, pigments, and polymers due to its stability and reactivity.
作用機序
The mechanism of action of Ethyl 5-aminobenzo[d]thiazole-2-carboxylate in biological systems involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis or inhibiting proliferation.
類似化合物との比較
Ethyl 5-aminobenzo[d]thiazole-2-carboxylate can be compared with other benzothiazole derivatives such as:
Methyl 2-aminobenzo[d]thiazole-5-carboxylate: Similar structure but with a methyl ester group, which may affect its solubility and reactivity.
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate: Differing position of the carboxylate group, which can influence its biological activity and chemical properties.
2-Aminobenzothiazole: Lacks the ester group, making it less versatile in synthetic applications but still valuable for its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological properties compared to its analogs.
特性
分子式 |
C10H10N2O2S |
|---|---|
分子量 |
222.27 g/mol |
IUPAC名 |
ethyl 5-amino-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2,11H2,1H3 |
InChIキー |
ZQJLQBKLHSUHJZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC2=C(S1)C=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12969353.png)
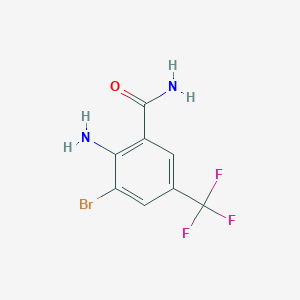
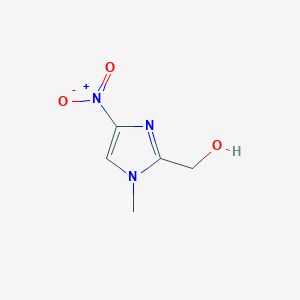
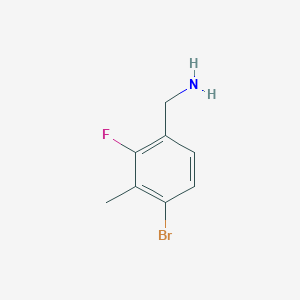
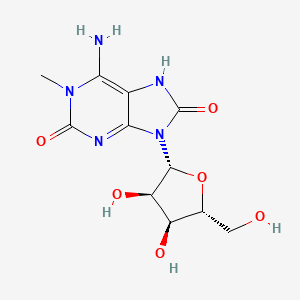
![3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one](/img/structure/B12969385.png)
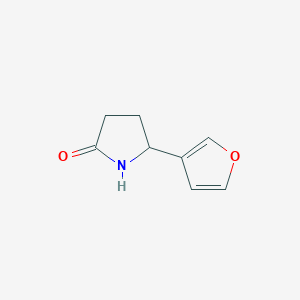
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one](/img/structure/B12969411.png)
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)
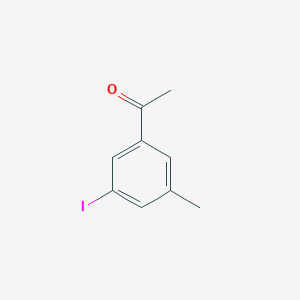
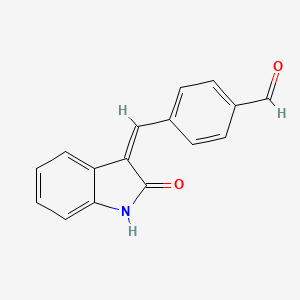
![Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12969418.png)
